4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-phenyl-
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Overview
Description
4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-phenyl- is a complex organic compound with a unique structure that combines elements of benzothiopyrano and pyran rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-phenyl- typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65–98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and one-pot synthesis can be scaled up for industrial applications, ensuring high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-phenyl- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antiallergic properties and other pharmacological activities.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-phenyl- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4H,5H-pyrano[3,2-c]benzopyran-4-one
- 4H,5H-benzothiopyrano[4,3-b]pyran-4-one
- 1,4-dihydro-5H-benzothiopyrano[4,3-b]pyridin-4-one
Uniqueness
4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-phenyl- stands out due to its unique combination of functional groups and structural elements, which confer specific chemical and biological properties not found in similar compounds .
Properties
CAS No. |
135521-74-3 |
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Molecular Formula |
C19H13ClN2OS |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
2-amino-9-chloro-4-phenyl-4,5-dihydrothiochromeno[4,3-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C19H13ClN2OS/c20-12-6-7-16-13(8-12)18-15(10-24-16)17(11-4-2-1-3-5-11)14(9-21)19(22)23-18/h1-8,17H,10,22H2 |
InChI Key |
DRFXEYGEYDNGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(S1)C=CC(=C3)Cl)OC(=C(C2C4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
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